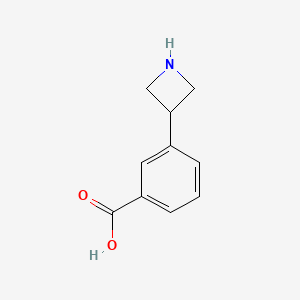

3-(Azetidin-3-yl)benzoic acid

Description

Significance of Azetidine (B1206935) and Benzoic Acid Scaffolds in Advanced Molecular Design

The azetidine scaffold , a four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry. nih.govontosight.ai Its strained ring system imparts a unique conformational rigidity and a three-dimensional character that is highly sought after in modern drug design. nih.gov This structural feature allows for precise spatial orientation of substituents, potentially leading to enhanced binding affinity and selectivity for biological targets. ontosight.ai Despite initial challenges in their synthesis, recent advancements have made azetidines more accessible, revealing their utility in a wide array of therapeutic areas. nih.govrsc.org Compounds incorporating the azetidine motif have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govontosight.ai

Similarly, the benzoic acid scaffold is a ubiquitous and privileged structure in medicinal chemistry. researchgate.netbenthamscience.com Its presence in numerous natural products and synthetic drugs underscores its importance. researchgate.net The carboxylic acid group of benzoic acid can participate in crucial hydrogen bonding interactions with biological receptors, while the aromatic ring offers a platform for various substitutions to modulate properties like lipophilicity and target engagement. vulcanchem.com Benzoic acid derivatives have found applications as anticancer agents, diuretics, and analgesics, among others. researchgate.netbenthamscience.com

Historical Development and Evolution of Research on Azetidine-Containing Compounds

The journey of azetidine chemistry began in 1888 with the first synthesis of the parent compound. Early research in the 20th century expanded on synthetic methodologies, but the full potential of these four-membered rings remained largely untapped. A pivotal moment came with the discovery of penicillin, which contains a related beta-lactam (azetidin-2-one) ring. This discovery highlighted the profound biological significance of strained four-membered heterocycles and catalyzed a surge of interest in the field.

A further milestone was the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, in 1955. clockss.org This finding confirmed the natural occurrence of this ring system and spurred further investigation into its biological roles and synthetic accessibility. Over the past few decades, the development of novel synthetic methods has made a diverse range of substituted azetidines readily available, solidifying their status as valuable building blocks in drug discovery. rsc.orgchemrxiv.org

Rationale for Investigating 3-(Azetidin-3-yl)benzoic acid: Bridging Structural Motifs

The strategic combination of the azetidine and benzoic acid motifs in this compound presents a compelling rationale for its investigation. This "bridging" of two pharmacologically relevant scaffolds offers the potential to create novel chemical entities with unique properties. The rigid, three-dimensional nature of the azetidine ring can introduce specific conformational constraints on the benzoic acid moiety, influencing its interaction with biological targets in ways that are not achievable with more flexible linkers.

The substitution pattern, with the azetidine at the meta-position of the benzoic acid, is a key design element. This specific arrangement dictates the spatial relationship between the basic nitrogen of the azetidine and the acidic carboxylic acid group, as well as their orientation relative to potential binding pockets in proteins. Researchers are exploring how this defined geometry can be exploited to design molecules with improved potency, selectivity, and pharmacokinetic profiles.

Overview of Current Research Trajectories and Gaps for this compound

Current research involving this compound and its derivatives appears to be focused on its use as a versatile building block in the synthesis of more complex molecules, particularly for applications in medicinal chemistry. The compound serves as a scaffold for creating libraries of compounds to be screened for various biological activities. For instance, it is used as an intermediate in the synthesis of novel inhibitors for enzymes or modulators for receptors. nih.govktu.edu

A significant area of investigation involves the synthesis of derivatives where the azetidine nitrogen or the carboxylic acid group is further functionalized. This allows for the exploration of a wide chemical space around the core scaffold. For example, derivatives such as 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid are commercially available, indicating their utility as protected intermediates in multi-step synthetic sequences. chembk.comamericanelements.com

However, a notable gap in the publicly available literature is the lack of extensive studies focusing on the specific biological activities of the parent compound, this compound, itself. While its role as a synthetic intermediate is evident, detailed investigations into its intrinsic pharmacological profile are not widely reported. Future research could fruitfully explore the standalone therapeutic potential of this molecule and its simple derivatives, in addition to its established use as a scaffold. Further elucidation of its structure-activity relationships (SAR) would also be highly valuable for guiding the design of next-generation compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-(azetidin-3-yl)benzoic acid |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13) |

InChI Key |

XLIQTIHQXAABAV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Routes for 3 Azetidin 3 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 3-(Azetidin-3-yl)benzoic acid

The synthesis of this compound can be approached through several strategic disconnections. A primary retrosynthetic pathway involves the disconnection of the C(sp³)–C(sp²) bond between the azetidine (B1206935) ring and the benzoic acid moiety. This leads to two key synthons: an azetidine-3-yl component (which could act as a nucleophile or electrophile) and a 3-substituted benzoic acid derivative.

A second major disconnection strategy focuses on the formation of the azetidine ring itself. This involves breaking one or more C-N bonds of the heterocycle, typically leading back to an acyclic precursor such as a 1,3-aminohalide, 1,3-amino alcohol, or a related γ-functionalized amine, which can be cyclized to form the strained four-membered ring. These two fundamental approaches form the basis for the various synthetic methodologies discussed.

Classical and Contemporary Synthetic Approaches to the Azetidine Core

The construction of the azetidine ring is a pivotal challenge in the synthesis of the target molecule. Both classical and modern methods have been developed to address the inherent ring strain of this four-membered heterocycle.

Ring-Closing Reactions: Intra- and Intermolecular Strategies

Ring-closing reactions are the most common methods for assembling the azetidine core. These can be broadly categorized as intramolecular or intermolecular.

Intramolecular strategies typically involve the cyclization of a functionalized propane (B168953) derivative. A classic approach is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group (such as a halide or mesylate) on a γ-carbon. frontiersin.org More contemporary methods have emerged to enhance efficiency and selectivity. For instance, La(OTf)₃ has been used as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a high-yield route to functionalized azetidines. frontiersin.orgnih.gov Other notable intramolecular methods include palladium(II)-catalyzed γ-C(sp³)–H amination and the cyclization of β-amino chlorides via anionic intramolecular alkylation. rsc.orgarkat-usa.org

Intermolecular strategies build the ring from two or more separate components. A powerful modern technique is the visible-light-mediated [2+2] photocycloaddition, known as the aza Paternò-Büchi reaction. rsc.orgnih.govspringernature.comchemrxiv.org This method can unite components like oximes and alkenes to form highly functionalized azetidine rings under mild conditions using an iridium photocatalyst. rsc.orgnih.govresearchgate.net Another approach involves an intermolecular sp³-C–H amination of bromoalkanes to introduce the nitrogen, followed by a subsequent ring-closing alkylation step. nsf.gov

Table 1: Comparison of Ring-Closing Strategies for Azetidine Synthesis

| Strategy | Type | Key Reagents/Catalysts | Precursors | Description | Citations |

| SN2 Cyclization | Intramolecular | Base | γ-Haloamines, γ-Mesyloxyamines | Classical nucleophilic substitution to form the C-N bond. | frontiersin.org |

| Epoxide Aminolysis | Intramolecular | La(OTf)₃ | cis-3,4-Epoxy amines | Lewis acid-catalyzed ring-opening of an epoxide by an amine. | frontiersin.orgnih.gov |

| [2+2] Photocycloaddition | Intermolecular | Visible Light, Ir-photocatalyst | Oximes, Alkenes | Aza Paternò-Büchi reaction forming the ring from two unsaturated partners. | rsc.orgnih.govspringernature.comresearchgate.net |

| C-H Amination/Alkylation | Intermolecular | Rh-catalyst, Base | Bromoalkanes, Sulfamates | C-H amination to install nitrogen, followed by intramolecular alkylation. | nsf.gov |

| Gold-Catalyzed Cyclization | Intramolecular | Gold-catalyst, Oxidant | N-Propargylsulfonamides | Oxidative cyclization via an α-oxo gold carbene intermediate. | nih.gov |

Functionalization of Pre-formed Azetidines at C-3

An alternative to de novo ring synthesis is the functionalization of an existing azetidine scaffold at the C-3 position. This is particularly useful when starting from commercially available or readily synthesized azetidine-3-one or azetidin-3-ol.

One effective method involves the iron-catalyzed alkylation of thiols with 3-arylazetidin-3-ols to produce 3-aryl-3-sulfanyl azetidines. nih.govacs.org A more direct arylation can be achieved via Friedel-Crafts alkylation of aromatics with N-protected azetidinols, catalyzed by Lewis acids like AlCl₃ or Ca(II) salts. researchgate.net

A highly innovative strategy utilizes the strain-release of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained intermediates can be generated in situ and subsequently opened by nucleophiles, such as aryl Grignard reagents, to selectively form 3-arylated azetidines. researchgate.netuni-muenchen.de This method offers a direct route to 1,3-disubstituted azetidines.

Asymmetric Synthesis and Stereoselective Approaches to Enantiomeric this compound

The synthesis of enantiomerically pure this compound requires stereocontrolled methods. Asymmetric synthesis can be achieved by employing chiral auxiliaries, such as the SAMP/RAMP-hydrazone methodology, to direct the formation of stereocenters in precursors that are later cyclized. thieme-connect.com Similarly, camphor (B46023) sultam derivatives have been used to prepare enantiopure 3-substituted azetidine-2-carboxylic acids. nih.gov

Another powerful approach is the synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides, which can be readily prepared with high enantiomeric excess. nih.govnih.gov These chiral ketones serve as versatile intermediates for further functionalization at the C-3 position. Stereoselective cyclization reactions, such as the anionic intramolecular alkylation of chiral β-amino chlorides, can also yield enantiomerically and diastereomerically pure azetidines. arkat-usa.org Chemo-enzymatic methods, while not yet reported for this specific target, have been successfully used for the synthesis of related compounds like (S)-azetidine-2-carboxylic acid, suggesting their potential applicability. researchgate.net

Introduction and Functionalization of the Benzoic Acid Moiety at the Azetidine-3-position

Attaching the benzoic acid group, or a precursor, to the C-3 position of the azetidine ring is the final key strategic step. A direct and elegant two-step synthesis of 3-aryl-3-carboxylic acid azetidines has been reported. acs.org This process begins with a Ca(NTf₂)₂-catalyzed Friedel-Crafts reaction between an N-protected 3-arylazetidin-3-ol and 2-methylfuran. The resulting furan (B31954) adduct is then subjected to a mild, RuCl₃-catalyzed oxidative cleavage to unmask the carboxylic acid, yielding the desired product. acs.org

Cross-Coupling Strategies for Benzoic Acid Attachment

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful strategy for forming the crucial C-C bond between the azetidine and the aromatic ring. The Suzuki-Miyaura coupling is particularly well-suited for this transformation. libretexts.org A typical approach would involve the coupling of an N-protected azetidine-3-boronic acid or ester with a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate). nih.govorganic-chemistry.org The reaction is catalyzed by a palladium complex with appropriate ligands and requires a base to activate the boronic ester for transmetalation. organic-chemistry.org

Alternatively, the strain-release arylation of 1-azabicyclo[1.1.0]butanes (ABBs) with the Grignard reagent of a protected 3-halobenzoate provides another cross-coupling pathway. researchgate.netsemanticscholar.org Following the C-3 arylation, the azetidine nitrogen can be further functionalized, for example, via a Buchwald-Hartwig amination if desired. researchgate.netnih.gov

Table 2: Representative Cross-Coupling Methods for C-3 Arylation of Azetidines

| Coupling Reaction | Azetidine Partner | Aryl Partner | Catalyst System | Key Features | Citations |

| Suzuki-Miyaura | Azetidine-3-boronic ester | Aryl halide (e.g., 3-bromobenzoate) | Pd(0) complex (e.g., XPHOS-Pd-G3), Base | High functional group tolerance; wide availability of boronic acids/esters. | nih.govorganic-chemistry.orgresearchgate.net |

| Friedel-Crafts Alkylation | N-Boc-azetidin-3-ol | Electron-rich arene | Ca(NTf₂)₂ | Direct arylation of azetidinols; suitable for arenes that can undergo electrophilic substitution. | researchgate.netacs.org |

| Strain-Release Arylation | 1-Azabicyclo[1.1.0]butane (ABB) | Aryl Grignard reagent | None required for C-C bond formation | Utilizes ring strain for activation; forms 3-substituted azetidines directly. | researchgate.netuni-muenchen.de |

Directed Ortho-Metalation and Electrophilic Quenching Routes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The principle relies on the use of a directing metalation group (DMG) to lower the kinetic acidity of protons at the ortho-position, facilitating deprotonation by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting ortho-aryl anion can then be trapped by a variety of electrophiles. organic-chemistry.org

In the context of benzoic acid derivatives, the carboxylate group itself can serve as a potent DMG. organic-chemistry.org The synthesis of this compound via a DoM strategy would conceptually involve the metalation of a benzoic acid precursor at the C2 or C6 position, followed by the introduction of the azetidine ring. However, direct functionalization at the C3 position (meta) is not achievable through a standard DoM protocol on benzoic acid itself. Instead, a DoM approach would be more feasible to synthesize an isomer, such as 2-(Azetidin-3-yl)benzoic acid. For the target compound, a related strategy might involve a DoM on a different precursor where a DMG is already positioned to direct metalation to the desired carbon.

A plausible, albeit indirect, route leveraging DoM principles could involve the ortho-lithiation of a protected 3-bromobenzoic acid. The ortho-lithiation would be directed by the bromine atom, and subsequent reaction with an azetidine-based electrophile could be envisioned. More commonly, the carboxylate group is used to direct lithiation to the adjacent position. organic-chemistry.org For instance, unprotected 2-methoxybenzoic acid can be selectively deprotonated at the position ortho to the carboxylate using s-BuLi/TMEDA. organic-chemistry.org

Table 1: Conditions for Directed ortho-Metalation of Benzoic Acid Derivatives

| Substrate | Directing Group | Base/Conditions | Position of Metalation | Reference |

|---|---|---|---|---|

| 2-Methoxybenzoic Acid | Carboxylate | s-BuLi/TMEDA, -78°C | C3 (ortho to COOH) | organic-chemistry.org |

| 2-Methoxybenzoic Acid | Methoxy (B1213986) | n-BuLi/t-BuOK | C6 (ortho to OMe) | organic-chemistry.org |

| Benzoic Acid | Carboxylate | s-BuLi/TMEDA, -78 °C | C2/C6 (ortho to COOH) | unblog.fr |

This table illustrates the principle of DoM on benzoic acid systems, which could be adapted for a multi-step synthesis of the target compound.

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of complex molecules can be broadly categorized into convergent and divergent strategies, each with distinct advantages. researchgate.net

Fragment A: 3-Boronic acid benzoic acid or its ester derivative.

Fragment B: An N-protected 3-halo- or 3-triflyloxy-azetidine.

The coupling of these two fragments would form the crucial C-C bond between the aromatic ring and the azetidine. Subsequent deprotection would yield the final product. This type of C-C bond formation for aryl-azetidine synthesis has been successfully demonstrated. uni-muenchen.dersc.org

Table 2: Potential Convergent Cross-Coupling Strategies

| Coupling Reaction | Fragment A (Azetidine) | Fragment B (Benzoic Acid) | Catalyst/Conditions |

|---|---|---|---|

| Suzuki-Miyaura | N-Boc-azetidin-3-ylboronic acid | Methyl 3-bromobenzoate | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O |

| Negishi | N-Boc-3-iodoazetidine | 3-(Methoxycarbonyl)phenylzinc chloride | Pd(dba)₂, SPhos |

| Stille | N-Boc-3-(tributylstannyl)azetidine | Methyl 3-iodobenzoate (B1234465) | PdCl₂(PPh₃)₂, CuI, AsPh₃ |

A divergent synthesis , in contrast, begins with a common core structure that is subsequently elaborated into a library of diverse analogues. researchgate.net This method is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. A divergent approach to a library including this compound could start from a key intermediate like tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate. This intermediate could then undergo various reactions:

Carboxylation: Lithiation followed by quenching with CO₂ to produce the target acid.

Coupling Reactions: Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the bromide position to introduce a variety of functional groups.

Nitration/Amination: Further functionalization of the phenyl ring.

This strategy allows for the creation of numerous derivatives from a single, advanced intermediate.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com Applying these principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing routes.

Key considerations for a green synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent cross-coupling reactions often have better atom economy than multi-step linear syntheses with protecting groups.

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. The palladium-catalyzed reactions mentioned in the convergent synthesis section are a prime example.

Benign Solvents and Auxiliaries: Minimizing the use of volatile organic compounds (VOCs) and replacing them with greener alternatives like water, ethanol, or supercritical CO₂. Recent research into the synthesis of related azetidine intermediates has focused on using greener reaction media. scienceopen.comnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of process intensification technologies, such as microchannel reactors, can improve energy efficiency and safety. scienceopen.comresearchgate.net

Renewable Feedstocks: While challenging for this specific molecule, sourcing starting materials from renewable resources is a long-term goal of green chemistry.

A case study in the green synthesis of azetidine-containing pharmaceutical intermediates for Baricitinib highlights a cost-effective and environmentally improved route starting from low-cost benzylamine (B48309) and employing a green oxidation reaction in a microchannel reactor. nih.govresearchgate.net Such innovations are directly translatable to the sustainable production of this compound.

Process Chemistry Considerations and Scale-Up Methodologies

Translating a laboratory-scale synthesis to a large-scale industrial process introduces a unique set of challenges that must be addressed by process chemistry. The goal is to develop a safe, robust, cost-effective, and scalable process.

For this compound, key scale-up considerations include:

Starting Material Availability: The cost and reliable supply of key starting materials, such as a suitable azetidine precursor, are critical. A practical synthesis of azetidine-3-carboxylic acid, a related precursor, has been reported from commercially available diethyl bis(hydroxymethyl)malonate, demonstrating a scalable entry point to the azetidine core. acs.org

Reaction Safety and Thermochemistry: A thorough understanding of reaction kinetics and thermal hazards is essential. Exothermic events must be controlled through appropriate engineering, such as controlled addition rates and efficient heat transfer.

Purification Strategy: Large-scale chromatographic purification is expensive and often impractical. The process should be designed to yield a final product that can be purified by crystallization. The ability to form a crystalline salt can be a significant advantage for purification on a large scale. google.com

Impurity Profile: All potential impurities must be identified, characterized, and controlled within acceptable limits as mandated by regulatory agencies.

Waste Management: The process should be optimized to minimize waste streams. Solvents should be recycled where feasible, and byproducts should be managed in an environmentally responsible manner. A patent for synthesizing azetidine-3-carboxylic acid details an improved process specifically aimed at large-scale production. google.com

By carefully considering these factors, a synthetic route can be developed that is not only chemically efficient but also viable for commercial production.

Advanced Structural Elucidation and Conformational Analysis of 3 Azetidin 3 Yl Benzoic Acid

Spectroscopic Techniques for Detailed Structural Assignment (e.g., advanced NMR, high-resolution MS)

The definitive structure of 3-(Azetidin-3-yl)benzoic acid is established through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, confirming the elemental composition. For this compound (C₁₀H₁₁NO₂), the exact mass can be calculated, and experimental HRMS data would be expected to match this value to within a few parts per million, confirming the molecular formula.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for mapping the connectivity of the molecule.

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the azetidine (B1206935) ring. The protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region (typically 7.0-8.5 ppm). The protons on the four-membered azetidine ring would show signals in the aliphatic region (typically 3.0-4.5 ppm), with their splitting patterns revealing their connectivity. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carboxyl carbon, the six aromatic carbons, and the three carbons of the azetidine ring.

Advanced NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the benzene ring and the linkage to the azetidine ring.

Table 1: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | >10 (broad s) | ~167 |

| Aromatic C1 | - | ~131 |

| Aromatic C2 | ~8.0 (s) | ~130 |

| Aromatic C3 | - | ~140 |

| Aromatic C4 | ~7.8 (d) | ~129 |

| Aromatic C5 | ~7.5 (t) | ~129 |

| Aromatic C6 | ~7.7 (d) | ~128 |

| Azetidine C3' (CH) | ~3.8 (m) | ~35 |

| Azetidine C2'/C4' (CH₂) | ~4.0 (m) | ~55 |

| Azetidine N-H | Variable (broad s) | - |

X-ray Crystallography of this compound and its Derivatives

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical area of study with implications for a substance's physical properties. ub.edu For benzoic acid derivatives, polymorphism is a common phenomenon. rsc.orgmatec-conferences.org Studies on the analogue 3-(azidomethyl)benzoic acid have shown that it exhibits conformational polymorphism, where different crystal structures arise from different molecular conformers. nih.gov This suggests that this compound could also crystallize in different polymorphic forms depending on the crystallization conditions, such as the choice of solvent. nih.govmatec-conferences.org Crystal engineering principles can be applied to target specific crystal forms by controlling the intermolecular interactions. ub.edu For instance, co-crystallization with other molecules (coformers) can create novel solid forms with tailored properties. nih.govsciforum.net

The solid-state architecture of this compound would be dominated by a network of intermolecular hydrogen bonds. Based on its functional groups and data from analogues, the following interactions are expected: nih.goveurjchem.com

Carboxylic Acid Dimers: A highly probable and stable interaction involves two molecules forming a cyclic dimer through strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov

Azetidine N-H Interactions: The secondary amine (N-H) of the azetidine ring is a hydrogen bond donor and can interact with hydrogen bond acceptors, most likely the carboxyl oxygen of a neighboring molecule (N-H···O).

C-H···O Interactions: Weaker C-H···O hydrogen bonds may also play a role in stabilizing the crystal lattice. researchgate.net

Conformational Dynamics of the Azetidine Ring and Benzoic Acid Rotation

The molecule is not static; it possesses conformational flexibility.

Azetidine Ring Puckering: The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. jst.go.jp The degree of puckering can be defined by a dihedral angle. jst.go.jp The ring can undergo a dynamic puckering motion.

Benzoic Acid Rotation: There is rotational freedom around the single bond connecting the benzoic acid group to the azetidine ring. Computational studies on the analogue 3-(azidomethyl)benzoic acid have shown that there is an appreciable energy barrier between different conformations, indicating that the rotation is not entirely free. nih.gov This restricted rotation can lead to distinct, stable conformers that may be observed in different polymorphic crystal structures. nih.gov

Chiroptical Properties and Stereochemical Characterization

This compound is an achiral molecule. The plane of the benzoic acid ring constitutes a plane of symmetry for the molecule, meaning it cannot exist as a pair of enantiomers and will not exhibit chiroptical properties such as optical rotation or circular dichroism.

However, the introduction of a substituent at the C2 or C4 position of the azetidine ring, or at the nitrogen atom if it bears a chiral group, would render the molecule chiral. ontosight.ai Such chiral derivatives would exist as enantiomers, which could be separated and characterized using chiroptical methods. For example, circular dichroism (CD) spectroscopy would be a powerful tool to study the stereochemistry of these hypothetical chiral analogues. The synthesis of such derivatives would require stereochemical control to produce a single enantiomer. unipv.it

Computational and Theoretical Investigations of 3 Azetidin 3 Yl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 3-(Azetidin-3-yl)benzoic acid, while specific DFT studies are not extensively available in the public domain, we can infer its properties based on studies of analogous structures such as 3-acetoxy-2-methylbenzoic acid and various indole-3-carboxylic acids. jocpr.comresearchgate.net

DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to optimize the molecular geometry and compute a range of electronic descriptors. jocpr.comresearchgate.net These descriptors are crucial for understanding the molecule's behavior in chemical reactions.

Key Electronic Descriptors and Their Significance:

| Descriptor | Significance | Expected Trend for this compound |

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the electron-donating ability of a molecule. Higher HOMO energy corresponds to a better electron donor. | The benzoic acid moiety, being electron-withdrawing, would lower the HOMO energy compared to a simple azetidine (B1206935). |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the electron-accepting ability of a molecule. Lower LUMO energy corresponds to a better electron acceptor. | The carboxylic acid group is expected to be the primary site for nucleophilic attack, thus lowering the LUMO energy. |

| HOMO-LUMO Gap | Represents the chemical stability and reactivity of a molecule. A smaller gap suggests higher reactivity. | The combination of the aromatic ring and the strained azetidine ring might result in a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity. |

| Ionization Potential (IP) | The energy required to remove an electron. Related to HOMO energy. | Expected to be relatively high due to the electron-withdrawing nature of the benzoic acid part. |

| Electron Affinity (EA) | The energy released when an electron is added. Related to LUMO energy. | The presence of the carboxylic acid group would lead to a favorable electron affinity. |

| Electronegativity (χ) | The power of an atom or a group of atoms to attract electrons towards itself. | The molecule is expected to have a moderate to high electronegativity. |

| Chemical Hardness (η) and Softness (S) | Hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness. | A larger HOMO-LUMO gap would imply greater hardness and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. | The MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the azetidine's nitrogen atom, indicating sites for electrophilic attack. Positive potential would be expected on the acidic proton of the carboxylic acid. |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics and dynamics (MD) simulations are powerful tools to explore the conformational flexibility and preferred spatial arrangements of molecules. nih.gov For this compound, these simulations can reveal the energetically favorable conformations and the barriers to their interconversion.

The conformational landscape of this molecule is primarily governed by the rotational freedom around the C-C bond connecting the azetidine and benzoic acid rings, as well as the puckering of the azetidine ring itself. A study on the conformational polymorphism of the structurally similar 3-(azidomethyl)benzoic acid revealed the existence of multiple stable conformers in the solid state, highlighting the importance of intermolecular interactions in determining the preferred conformation. nih.gov

Classical MD simulations can be employed to study the aggregation and behavior of benzoic acid derivatives in different environments. rsc.org For this compound, simulations in an aqueous environment would be particularly insightful, revealing how the molecule interacts with water and how its conformation changes in a solvated state.

Potential Conformational States:

| Dihedral Angle (Azetidine-Benzoic Acid) | Azetidine Ring Puckering | Relative Energy |

| ~0° (Coplanar) | Planar (Transition State) | High |

| ~30-60° (Twisted) | Puckered | Low |

| ~90° (Perpendicular) | Puckered | Intermediate |

| ~180° (Anti-planar) | Planar (Transition State) | High |

The puckering of the four-membered azetidine ring is another critical conformational feature. The ring is not planar and can exist in puckered conformations, which can be explored through potential energy surface scans using computational methods. MD simulations on related azetidine structures, such as 1,3,3-trinitroazetidine, have been used to predict crystal morphology, which is intrinsically linked to the molecule's conformational preferences. researchgate.net

Prediction of Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is dictated by the functional groups present: the carboxylic acid, the secondary amine in the azetidine ring, and the aromatic ring.

Reactivity of the Carboxylic Acid Group: The carboxylic acid group is expected to undergo typical reactions such as esterification, amidation, and salt formation. The acidity of the carboxylic acid is influenced by the azetidinyl substituent. The nitrogen atom in the azetidine ring can be protonated, which would significantly increase the electron-withdrawing effect on the benzoic acid ring, thereby increasing its acidity. libretexts.org

Reactivity of the Azetidine Ring: The azetidine ring contains a secondary amine, which is nucleophilic and can participate in reactions such as N-alkylation, N-acylation, and N-arylation. The strained nature of the four-membered ring also makes it susceptible to ring-opening reactions under certain conditions, a reactivity that has been exploited in the synthesis of larger heterocyclic systems like 1,4-benzodiazepines from azetidine precursors. mdpi.com A comprehensive review on the synthesis of azetidines details various reactions that highlight the ring's reactivity. acs.org

Reactivity of the Aromatic Ring: The benzoic acid moiety is a meta-directing deactivating group for electrophilic aromatic substitution. Therefore, electrophilic attack on the benzene (B151609) ring is expected to be less favorable and would occur at the positions ortho and para to the azetidinyl group (and meta to the carboxylic acid group).

Potential Reaction Pathways:

| Reactant | Functional Group Involved | Expected Product |

| Alcohol (in acid) | Carboxylic Acid | Ester |

| Amine | Carboxylic Acid | Amide |

| Alkyl Halide | Azetidine Nitrogen | N-Alkyl-3-(azetidin-3-yl)benzoic acid |

| Acyl Chloride | Azetidine Nitrogen | N-Acyl-3-(azetidin-3-yl)benzoic acid |

| Electrophile (e.g., Br₂) | Aromatic Ring | Bromo-substituted derivative |

Ligand-Protein Docking Studies (focused on binding modes and interactions, not efficacy)

A study on piperazinyl azetidine derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL) demonstrated that the azetidine scaffold can form key interactions within the active site of the enzyme. nih.gov In these studies, the nitrogen atom of the azetidine ring was often involved in hydrogen bonding with amino acid residues.

For this compound, the following interactions are plausible in a protein binding pocket:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the acidic proton) and acceptor (the carbonyl oxygen). The nitrogen atom in the azetidine ring can also act as a hydrogen bond acceptor or donor (if protonated).

Ionic Interactions: The carboxylate anion can form salt bridges with positively charged residues like lysine (B10760008) or arginine. The protonated azetidine nitrogen can interact with negatively charged residues such as aspartate or glutamate.

Pi-Pi Stacking: The benzoic acid ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The benzene ring can also participate in hydrophobic interactions with nonpolar residues.

Hypothetical Docking Interaction Table:

| Ligand Functional Group | Potential Interacting Protein Residue | Type of Interaction |

| Carboxylic Acid (OH) | Asp, Glu, Ser, Thr, His | Hydrogen Bond Donor |

| Carboxylic Acid (C=O) | Lys, Arg, Asn, Gln, Ser, Thr | Hydrogen Bond Acceptor |

| Carboxylate (COO⁻) | Lys, Arg | Ionic Interaction (Salt Bridge) |

| Azetidine Nitrogen | Asp, Glu, Ser, Thr | Hydrogen Bond Acceptor |

| Protonated Azetidine (NH₂⁺) | Asp, Glu | Ionic Interaction / Hydrogen Bond Donor |

| Benzoic Acid Ring | Phe, Tyr, Trp | Pi-Pi Stacking |

| Benzoic Acid Ring | Ala, Val, Leu, Ile | Hydrophobic Interaction |

Quantitative Structure-Activity/Interaction Relationships (QSAR/QSIR) Development (excluding therapeutic/safety outcomes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Interaction Relationship (QSIR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or binding affinity, respectively. lkouniv.ac.in The development of a QSAR/QSIR model for a series of analogs of this compound would involve the calculation of various molecular descriptors.

Studies on other benzoic acid and azetidine-containing derivatives have highlighted the importance of several classes of descriptors in building robust QSAR models. nih.govchalcogen.roresearchgate.netnih.gov

Key Descriptor Classes for QSAR/QSIR Development:

| Descriptor Class | Examples | Relevance |

| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, partial charges | Describe the electronic distribution and reactivity, crucial for electrostatic and covalent interactions. |

| Steric Descriptors | Molecular volume, surface area, molar refractivity | Account for the size and shape of the molecule, which must be complementary to the binding site. |

| Hydrophobic Descriptors | LogP, LogD | Quantify the hydrophobicity, which is important for membrane permeability and hydrophobic interactions within the binding pocket. |

| Topological Descriptors | Connectivity indices, shape indices | Numerically encode the molecular structure and branching. |

| 3D Descriptors | ||

| (from CoMFA/CoMSIA) | Steric and electrostatic fields | Provide a 3D representation of the molecule's properties, useful for understanding spatial requirements for binding. |

A hypothetical QSAR/QSIR study on a series of this compound derivatives with varying substituents on either the azetidine or the benzoic acid ring would likely reveal that a combination of electronic, steric, and hydrophobic properties governs their interaction with a specific protein target. For instance, a QSAR study on benzoylaminobenzoic acid derivatives showed that hydrophobicity, molar refractivity, and the presence of hydroxyl groups were key for inhibitory activity. nih.gov

Exploration of Biological Interactions and Biochemical Mechanisms of 3 Azetidin 3 Yl Benzoic Acid Strictly Pre Clinical, in Vitro/cellular, Non Human, Non Clinical Trial, No Dosage/safety

Investigation of Enzyme Binding and Modulation

The azetidine (B1206935) ring, a core component of 3-(Azetidin-3-yl)benzoic acid, is a structural motif present in various enzyme inhibitors. Studies on related compounds suggest that this scaffold can be tailored to interact with specific enzyme active sites.

A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was evaluated for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Several of these derivatives demonstrated AChE inhibition comparable to the established drug rivastigmine. nih.gov Molecular docking studies of the most active compounds suggested their binding mode within the AChE active site. nih.gov

Furthermore, other azetidine derivatives, specifically azetidinones, have been investigated for different enzymatic interactions. For instance, certain 1,4-diaryl-3-chloroazetidin-2-ones are recognized as potent agents against human breast cancer cells, and other derivatives are known inhibitors of human tryptase and chymase. nih.gov One stereoisomer of a 3-methyl-4-fluorophenyl substituted azetidinone showed modest activity against human coronavirus (229E) replication, suggesting interaction with viral enzymes. nih.gov

The inhibitory activities of selected 3-aryl-3-azetidinyl acetic acid methyl ester derivatives are presented below.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 26 | Acetylcholinesterase (AChE) | 1.8 ± 0.2 | nih.gov |

| Compound 27 | Acetylcholinesterase (AChE) | 2.1 ± 0.3 | nih.gov |

| Rivastigmine | Acetylcholinesterase (AChE) | 2.5 ± 0.3 | nih.gov |

This table displays the half-maximal inhibitory concentration (IC₅₀) values for representative azetidine derivatives against AChE.

Receptor Ligand Binding Affinities and Pharmacological Profiling

The conformationally constrained nature of the azetidine ring makes it a valuable component in the design of ligands for various receptors.

Stereoisomers of azetidine-2,3-dicarboxylic acid have been characterized for their binding affinity at native N-methyl-D-aspartate (NMDA) receptors. In a radioligand binding assay, the L-trans-ADC isomer showed the highest affinity. nih.govresearchgate.net Electrophysiological characterization further revealed that this isomer displayed the highest agonist potency at the NR1/NR2D NMDA receptor subtype. nih.govresearchgate.net

In a different context, a series of spirocyclic piperidine-azetidine compounds were discovered as inverse agonists of the ghrelin receptor. nih.gov Optimization of this series led to compounds with significantly improved binding affinity. nih.gov Additionally, a class of azetidine derivatives has been developed as potent antagonists for the free fatty acid receptor 2 (FFA2). The lead compound from this series, GLPG0974, inhibits acetate-induced neutrophil migration in vitro. researchgate.net

The binding affinities of various azetidine derivatives for their respective receptors are summarized in the table below.

| Compound Class | Receptor Target | Key Finding | Kᵢ or IC₅₀ Value | Reference |

| Azetidine-2,3-dicarboxylic acids | NMDA Receptor | L-trans-ADC shows highest affinity | Kᵢ = 10 µM | nih.govresearchgate.net |

| Spirocyclic piperidine-azetidines | Ghrelin Receptor | Optimized inverse agonists | Improved binding affinity noted | nih.gov |

| Azetidine amides | Free Fatty Acid Receptor 2 (FFA2) | Potent antagonism | Nanomolar potency achieved | researchgate.net |

| Azetidine-3-carboxylic acid derivatives | GABA Transporter (GAT-3) | Most potent GAT-3 inhibitor in series | IC₅₀ = 15.3 ± 4.5 µM | nih.gov |

This table summarizes the binding affinities and pharmacological activities of various classes of azetidine-containing compounds at different receptor targets.

Interactions with Nucleic Acids and Lipids

Direct studies on the interaction of this compound with nucleic acids or lipids are not currently available. However, research on the parent benzoic acid structure provides some general insights into lipid interactions. Studies have shown that benzoic acid can penetrate membrane/water interfaces, and its ability to traverse a model membrane is pH-dependent. This suggests that the benzoic acid moiety could facilitate interaction with cellular membranes.

Cellular Permeability and Intracellular Localization Studies

Specific cellular permeability and intracellular localization data for this compound have not been reported. However, in the development of related compounds, such as a series of (R)-azetidine-2-carboxamide analogues designed as STAT3 inhibitors, modifications were made specifically to address and improve cell membrane permeability. acs.org This indicates that the azetidine scaffold can be chemically modified to optimize its pharmacokinetic properties, including its ability to enter cells.

Role as a Chemical Probe or Tool in Specific Biological Assays

There is no documented use of this compound as a chemical probe or tool in biological assays. The development of probes often requires the incorporation of reporter groups (e.g., fluorescent tags) or reactive moieties, for which this specific compound has not been adapted.

Modulation of Specific Biochemical Pathways at the Molecular Level

While pathway analysis for this compound is unavailable, studies on related azetidine amides have demonstrated effects on specific signaling pathways. A series of (R)-azetidine-2-carboxamide analogues were developed as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3). acs.org

These compounds were shown to inhibit STAT3 DNA-binding activity in vitro. In cellular models, selected analogues inhibited constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells. acs.org This inhibition of the STAT3 pathway led to downstream effects, including the inhibition of viable cell growth and the induction of apoptosis in cancer cells that harbor constitutively active STAT3. acs.org Isothermal titration calorimetry confirmed a high-affinity, direct binding of these azetidine inhibitors to the STAT3 protein. acs.org

| Compound Series | Pathway | Molecular Action | Cellular Outcome | Reference |

| (R)-Azetidine-2-carboxamides | STAT3 Signaling | Inhibition of STAT3 phosphorylation and DNA binding | Inhibition of cell growth, induction of apoptosis | acs.org |

This table shows the modulation of the STAT3 biochemical pathway by a series of azetidine-containing compounds.

Structure Activity/interaction Relationship Sar/sir Studies of 3 Azetidin 3 Yl Benzoic Acid Derivatives Focus on Structural Modifications and Their Impact on Binding/mechanistic Activity, Not Therapeutic Outcomes

Design and Synthesis of Analogues with Systematic Structural Modifications

The design and synthesis of analogues of 3-(Azetidin-3-yl)benzoic acid involve systematic modifications to explore the chemical space around this scaffold. The azetidine (B1206935) ring, a strained four-membered heterocycle, offers a rigid core that can be strategically functionalized. nih.gov Its unique three-dimensional structure makes it a valuable component in modern medicinal chemistry. researchgate.net

Synthetic strategies often begin with a protected azetidine core, such as N-Boc-3-azetidinone, which serves as a versatile starting material. researchgate.net From this precursor, a variety of derivatives can be generated through established organic chemistry reactions. For instance, the nitrogen of the azetidine ring can be substituted with different alkyl or aryl groups, or acylated to introduce amide functionalities. nih.govresearchgate.net

Modifications to the phenyl ring of the benzoic acid moiety are also a key area of investigation. Substituents can be introduced at various positions to probe the effects of electronics and sterics on target binding. These modifications can range from simple halogenation to the introduction of more complex functional groups. ijarsct.co.in

The synthesis of a diverse collection of azetidine-based scaffolds allows for the exploration of a wide range of chemical space, leading to the development of lead-like libraries for various biological targets. nih.gov The data gathered from the biological evaluation of these systematically modified analogues are then used to build SAR models that guide the design of next-generation compounds with improved binding and activity profiles.

Table 1: Examples of Systematic Structural Modifications and Their Rationale

| Modification Site | Type of Modification | Rationale |

| Azetidine Nitrogen | Alkylation, Acylation | To explore the impact of substituents on interactions with the target and to modulate physicochemical properties. |

| Phenyl Ring | Introduction of substituents (e.g., halogens, methoxy (B1213986) groups) | To investigate the influence of electronic and steric effects on binding affinity and selectivity. |

| Carboxylic Acid | Esterification, Amide formation | To assess the importance of the acidic proton and the potential for additional interactions with the target. |

Positional Isomerism and Stereochemical Impact on Biological Interactions

The spatial arrangement of functional groups in a molecule, dictated by positional isomerism and stereochemistry, can have a profound impact on its biological interactions.

Stereochemistry: The azetidine ring in this compound derivatives can be a source of chirality, especially when substituted. The stereochemistry at these chiral centers can be critical for biological activity, as enantiomers often exhibit different binding affinities and efficacies. The stereoselective synthesis of azetidine derivatives is therefore an important aspect of SAR studies. nih.govresearchgate.net For instance, in a series of 3-amino-2-azetidinone derivatives, the trans isomer was found to be the biologically active one. rsc.org This highlights the importance of controlling stereochemistry during synthesis to obtain the desired biological effect. The rigid conformation of the azetidine ring can position substituents in specific orientations, and only one enantiomer may be able to achieve the optimal interactions with a chiral biological target.

Elucidation of Key Pharmacophoric Features for Target Recognition

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, key pharmacophoric features likely include:

The Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated, forming a carboxylate anion that can engage in ionic interactions with positively charged residues in a binding site. ijarsct.co.in

The Aromatic Ring: The phenyl ring can participate in π-π stacking, hydrophobic, and van der Waals interactions with the target protein. The electronic nature of the ring, modulated by substituents, can also influence these interactions.

Pharmacophore mapping studies on related heterocyclic compounds have been used to identify new leads for various targets. science.gov While specific pharmacophore models for this compound are not widely published, the general principles of molecular recognition suggest that the interplay of these key features is essential for its biological activity.

Bioisosteric Replacements and Their Effects on Binding Profiles

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common site for bioisosteric replacement due to its potential for metabolic liabilities and poor cell permeability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and other acidic heterocycles. nih.gov For example, in a study of GABA uptake inhibitors, a tetrazole ring was explored as a bioisosteric substitute for a carboxylic acid group on an azetidine scaffold. nih.gov In another instance, 4-pyridone-3-carboxylic acid was shown to be an effective bioisostere for benzoic acid in a series of histone acetyltransferase inhibitors. ebi.ac.uk The choice of bioisostere can significantly impact the acidity, polarity, and binding interactions of the molecule.

Azetidine Ring Bioisosteres: The azetidine ring itself can be considered a bioisostere for other cyclic systems. Its rigid nature can be advantageous in restricting the conformation of a molecule, which can lead to higher binding affinity by reducing the entropic penalty of binding. researchgate.net

Phenyl Ring Bioisosteres: The phenyl ring can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions and to modulate the physicochemical properties of the compound.

A notable example of bioisosteric replacement for a C-3 benzoic acid moiety was demonstrated in the context of the HIV-1 maturation inhibitor GSK3532795. In this case, a cyclohexene (B86901) carboxylic acid and a novel spiro[3.3]hept-5-ene were found to be effective replacements for the benzoic acid group, closely emulating its potency and pharmacokinetic profile. nih.gov This highlights the potential for non-traditional, sp³-rich bioisosteres to mimic the function of a benzene (B151609) ring.

Table 2: Common Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Bioisosteric Replacement | Potential Impact on Binding Profile |

| Carboxylic Acid | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Alters acidity, hydrogen bonding capacity, and potential for ionic interactions. May improve metabolic stability and cell permeability. |

| Phenyl Ring | Thiophene, Pyridine, Cyclohexyl | Modifies aromatic interactions (e.g., π-π stacking), polarity, and metabolic susceptibility. |

| Azetidine Ring | Cyclobutane, Pyrrolidine, Oxetane | Changes the rigidity, polarity, and hydrogen bonding potential of the scaffold. |

Applications of 3 Azetidin 3 Yl Benzoic Acid in Advanced Organic Synthesis and Materials Science As a Building Block/tool

3-(Azetidin-3-yl)benzoic acid as a Chiral Building Block

The azetidine (B1206935) ring of this compound contains a stereocenter at the C3 position, making it a chiral building block. This chirality is of significant interest in the synthesis of enantiomerically pure compounds, particularly in the development of pharmaceuticals and other biologically active molecules. The use of chiral building blocks like this compound can simplify the synthesis of complex chiral molecules by introducing a defined stereocenter early in the synthetic sequence, thus avoiding the need for challenging chiral separations or asymmetric transformations at later stages.

The synthesis of enantiopure azetidines is an area of active research, with various methods developed for their preparation. acs.org These methods often involve the reduction of β-lactams or the cyclization of acyclic precursors with appropriate leaving groups. acs.org The resulting chiral azetidine derivatives, including those of this compound, can then be incorporated into larger molecules, imparting their specific stereochemistry to the final product. Azetidine carboxylic acids are recognized as important scaffolds and building blocks for creating a range of biologically active heterocyclic compounds and peptides. researchgate.net

Integration into Complex Molecular Architectures

The bifunctional nature of this compound makes it an ideal component for the construction of complex molecular architectures. The carboxylic acid group can readily participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols, to attach the azetidine-containing fragment to a larger molecular scaffold. Concurrently, the secondary amine of the azetidine ring can be functionalized through N-alkylation, N-acylation, or other reactions, allowing for the introduction of additional diversity and complexity.

This dual reactivity enables the use of this compound in the synthesis of a wide array of complex molecules, including those with potential therapeutic applications. For instance, it can be used as an intermediate in the synthesis of S1P1/Edg1 receptor agonists, which have demonstrated immunosuppressive activities. google.com The rigid, three-dimensional nature of the azetidine ring can also be exploited to control the conformation of the resulting molecule, which is often a critical factor in determining its biological activity.

| Derivative | CAS Number | Molecular Formula |

| 4-[1-(2-hydroxyethyl)azetidin-3-yl]benzoic acid | C12H15NO3 | |

| 3-(Azetidin-3-yl)-1-benzylpiperidine | 2228759-47-3 | C15H22N2 |

| 3-(Azetidin-3-yl)-1H-1,2,4-triazol-5-amine | 1509759-64-1 | C5H9N5 |

| 1-(6-Ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxylic acid | 1283109-43-2 | C13H14N2O3S |

| 3-[1-(azetidin-3-yl)-1H-1,2,3-triazol-5-yl]benzoic acid | 2138377-97-4 |

Table 1: Examples of Complex Molecules Derived from Azetidine Scaffolds chemsrc.comchemscene.comnih.govchemscene.comnih.gov

Use in Polymer Chemistry or Supramolecular Assembly

The structural features of this compound also lend themselves to applications in polymer chemistry and supramolecular assembly. The polymerization of azetidine monomers can proceed through cationic ring-opening polymerization, leading to the formation of polyamines. rsc.org While the polymerization of unsubstituted azetidine can result in hyperbranched polymers, the use of substituted azetidines can offer greater control over the polymer architecture. rsc.org The benzoic acid moiety of this compound could serve as a site for further modification of the resulting polymer, allowing for the introduction of specific functionalities or cross-linking capabilities.

In the realm of supramolecular chemistry, the hydrogen-bonding capabilities of the carboxylic acid group and the azetidine nitrogen can be utilized to direct the self-assembly of molecules into well-defined, higher-order structures. researchgate.net The formation of strong hydrogen bonds between carboxylic acids and amidine groups, for example, is a well-established strategy for constructing supramolecular assemblies. researchgate.net Similarly, the benzoic acid group of this compound can participate in hydrogen bonding with other complementary functional groups, leading to the formation of liquid crystals or other ordered materials. unizar.es

Role in Fragment-Based Approaches to Molecular Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.govresearchgate.net This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. nih.govnih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. nih.gov

This compound, with its combination of a three-dimensional azetidine scaffold and a functionalizable benzoic acid handle, is well-suited for use as a fragment in FBDD. The azetidine ring provides a unique three-dimensional shape that can explore different regions of a protein's binding pocket compared to more traditional flat aromatic fragments. The benzoic acid group serves as a convenient vector for fragment elaboration, allowing for the systematic exploration of the surrounding chemical space through the synthesis of amide or ester libraries. This approach can lead to the development of highly potent and selective drug candidates. The use of three-dimensional building blocks is a key aspect of modern fragment-based approaches. whiterose.ac.uk

Future Perspectives and Emerging Research Directions for 3 Azetidin 3 Yl Benzoic Acid

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted azetidines, particularly those with a 3,3-disubstitution pattern, can be challenging due to the inherent ring strain of the four-membered heterocycle. researchgate.netresearchgate.net While specific synthetic routes for 3-(azetidin-3-yl)benzoic acid are not extensively documented in publicly available literature, plausible pathways can be inferred from the synthesis of its precursors and related analogues.

A likely and conventional synthetic approach would involve the hydrolysis of its corresponding ester, such as methyl 3-(azetidin-3-yl)benzoate. chemsrc.comlibretexts.org The synthesis of this ester intermediate is a key step, and its availability from commercial suppliers suggests established, albeit potentially proprietary, manufacturing processes. fluorochem.co.ukcymitquimica.com A general method for preparing N-substituted azetidine-3-carboxylic acid derivatives involves the reaction of N-benzyl-3-cyano azetidine (B1206935) with methanol (B129727) in the presence of a strong acid to form the methyl ester, followed by hydrolysis. researchgate.net Adapting this to an unsubstituted azetidine would require a suitable protecting group strategy.

Future research is likely to focus on developing more efficient and modular synthetic strategies. One promising area is the use of photocatalysis. For instance, radical strain-release photocatalysis has been shown to be a mild and efficient method for accessing densely functionalized azetidines from azabicyclo[1.1.0]butanes. researchgate.net Another photocatalytic approach involves the dehydrogenative [2+2] cycloadditions between amines and alkenes, which allows for the stereoselective and high-yielding synthesis of functionalized azetidines. acs.org

The development of modular synthesis strategies using "azetidinylation reagents" also presents a significant opportunity for creating a diverse range of 3,3-disubstituted azetidines with broad functional group compatibility under mild conditions. acs.org Such methods could be adapted to introduce the benzoic acid moiety or a precursor at the 3-position of the azetidine ring.

Table 1: Potential Synthetic Strategies for this compound and its Derivatives

| Strategy | Description | Potential Advantages | Key Precursors/Reagents | Relevant Findings |

| Ester Hydrolysis | Hydrolysis of a corresponding ester, like methyl 3-(azetidin-3-yl)benzoate, under acidic or basic conditions. libretexts.org | A straightforward final step if the ester is readily available. | Methyl 3-(azetidin-3-yl)benzoate, Acid/Base | A common and well-established chemical transformation. libretexts.org |

| Photocatalysis | Visible-light-driven reactions, such as radical strain-release or dehydrogenative [2+2] cycloadditions. researchgate.netacs.org | Mild reaction conditions, high efficiency, and potential for stereoselectivity. researchgate.netacs.org | Azabicyclo[1.1.0]butanes, sulfonylimines, amines, alkenes. | Has been successfully used to synthesize various azetidine derivatives. researchgate.netacs.org |

| Modular Synthesis | Use of "azetidinylation reagents" to construct the 3,3-disubstituted azetidine core in a modular fashion. acs.org | High functional group tolerance and the ability to rapidly generate diverse analogues. acs.org | Azetidinylation reagents, appropriate coupling partners. | A powerful strategy for creating libraries of 3,3-disubstituted azetidines. acs.org |

| Cycloaddition Reactions | [2+2] cycloaddition reactions, such as the Staudinger reaction between ketenes and imines. innovareacademics.in | A versatile method for forming the azetidine ring. innovareacademics.in | Ketenes, imines. | Widely used for the synthesis of 2-azetidinones, which can be precursors to azetidines. |

Advanced Computational Prediction of Molecular Behavior

Computational chemistry offers powerful tools to predict and understand the molecular behavior of compounds like this compound, guiding experimental design and accelerating the discovery process. While specific computational studies on this exact molecule are scarce, data from related compounds can provide insights into the types of analyses that would be valuable.

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles. For example, in related azetidine structures, the four-membered ring typically adopts a puckered conformation. vulcanchem.com Molecular orbital analysis can reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the compound's reactivity and electronic properties. vulcanchem.com

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. oil.gov.iq Furthermore, computational methods can predict various physicochemical properties that are important for drug development.

Table 2: Predicted Physicochemical and Molecular Properties of Azetidine-Benzoic Acid Analogs

| Property | Predicted Value/Range (for related compounds) | Significance | Computational Method | Reference |

| Molecular Weight | ~177.19 g/mol (for this compound) | Fundamental property influencing various physical and biological characteristics. | N/A | Calculated |

| Topological Polar Surface Area (TPSA) | 66.84 Ų (for 4-(1-Boc-azetidin-3-yl)benzoic acid) | Correlates with drug transport and permeability. | Ertl et al. method | ambeed.com |

| LogP (Octanol-Water Partition Coefficient) | 2.16 - 2.56 (for 4-(1-Boc-azetidin-3-yl)benzoic acid) | A measure of lipophilicity, impacting solubility and membrane permeability. | XLOGP3, iLOGP | ambeed.com |

| Hydrogen Bond Donors | 1 (for 4-(1-Boc-azetidin-3-yl)benzoic acid) | Influences solubility and binding to biological targets. | Cactvs | ambeed.com |

| Hydrogen Bond Acceptors | 4 (for 4-(1-Boc-azetidin-3-yl)benzoic acid) | Influences solubility and binding to biological targets. | Cactvs | ambeed.com |

| Rotatable Bonds | 5 (for 4-(1-Boc-azetidin-3-yl)benzoic acid) | Relates to conformational flexibility. | Cactvs | ambeed.com |

Note: The data in this table is for a closely related, Boc-protected isomer and should be considered as an estimation for the target compound.

Exploration of Undiscovered Biological Targets and Mechanisms

The biological activity of this compound remains largely unexplored, presenting a significant opportunity for future research. The azetidine ring is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities. innovareacademics.inrasayanjournal.co.inderpharmachemica.com For instance, various azetidinone (a derivative of azetidine) compounds have been investigated for their antibacterial and anticonvulsant properties. innovareacademics.in

The presence of the benzoic acid moiety also suggests potential interactions with biological targets that recognize carboxylic acids. ontosight.ai Therefore, future research could involve screening this compound and its derivatives against a variety of biological targets, including enzymes and receptors.

Potential areas of investigation include:

Antibacterial Activity: Given the history of azetidinone-based antibiotics, exploring the antibacterial potential of this compound and its amides is a logical step. rasayanjournal.co.inderpharmachemica.com

Enzyme Inhibition: The constrained scaffold of the azetidine ring can be exploited to design selective enzyme inhibitors.

Central Nervous System (CNS) Activity: Substituted azetidines have been explored as triple reuptake inhibitors, suggesting that this compound derivatives could be investigated for their effects on neurotransmitter transporters. acs.org

Anticonvulsant Activity: The structural similarities of some azetidinones to GABA have led to investigations into their anticonvulsant effects. innovareacademics.in

The combination of in vitro assays and in silico docking studies will be crucial in identifying potential biological targets and elucidating the mechanism of action of this compound class. ontosight.ai

Innovative Applications in Chemical Biology and Material Sciences

Beyond its potential in medicinal chemistry, this compound could find applications in the fields of chemical biology and material sciences.

In chemical biology , the azetidine-benzoic acid scaffold can be utilized as a building block for the synthesis of chemical probes to study biological processes. The carboxylic acid group provides a convenient handle for conjugation to other molecules, such as fluorescent dyes or affinity tags. The rigid azetidine core can be used to create conformationally constrained ligands for studying protein-ligand interactions.

In material sciences , the incorporation of azetidine and benzoic acid moieties into polymers could lead to materials with novel properties. Azetidines can participate in ring-opening polymerization to form polyamines, and the benzoic acid group can introduce functionality for cross-linking or for tuning the material's properties, such as solubility and thermal stability. chemsrc.com The high nitrogen content and strained ring of azetidines have also led to their investigation in the field of energetic materials, although this application is less likely for the benzoic acid conjugate.

Challenges and Opportunities in Azetidine-Benzoic Acid Conjugate Research

The primary challenge in the research of this compound and its conjugates lies in their synthesis. The construction of the 3,3-disubstituted azetidine ring system with control over stereochemistry can be difficult. researchgate.netnih.gov Overcoming these synthetic hurdles through the development of novel and efficient methods, as discussed in section 8.1, will be key to unlocking the full potential of this class of compounds.

Despite the synthetic challenges, there are significant opportunities:

Drug Discovery: The azetidine ring is considered a "privileged" scaffold in medicinal chemistry, and its incorporation into molecules can lead to improved physicochemical properties and biological activity. acs.org The this compound scaffold represents a largely unexplored area of chemical space with the potential to yield novel therapeutic agents.

Bioisosteric Replacement: The azetidine ring can act as a bioisostere for other cyclic and acyclic moieties, offering a strategy to modulate the properties of existing drug candidates.

Development of Novel Materials: The unique combination of the strained azetidine ring and the functionalizable benzoic acid group provides a platform for the design of new polymers and functional materials with tailored properties.

Q & A

Q. What are the recommended synthetic routes for 3-(Azetidin-3-yl)benzoic acid, and how can reaction conditions be optimized?

A two-step synthesis strategy is commonly employed:

Condensation : React 3-aminobenzoic acid derivatives with aldehydes under acidic conditions to form intermediates. For example, Y-benzaldehyde and 4-N-R-substituted anilines can be condensed in acidic media to yield 2-[bis(aryl)methyl]benzoic acid precursors .

Oxidation : Use oxidizing agents (e.g., MnO₂ or DDQ) to convert intermediates into the final azetidine-containing product.

Optimization Tips :

- Adjust pH and temperature to stabilize the azetidine ring during synthesis.

- Monitor reaction progress via TLC or HPLC to minimize side reactions.

- Catalytic amounts of Pd complexes (as seen in analogous benzoic acid syntheses) may enhance efficiency .

Q. What analytical techniques are suitable for characterizing this compound?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for purity analysis. This method achieved a recovery rate of 98–103% in related benzoic acid derivatives .

- NMR : Compare spectral data (¹H/¹³C) with NIST reference standards for structural validation. For example, NIST provides validated ³⁵Cl isotopic patterns for halogenated analogs .

- Mass Spectrometry : Confirm molecular weight using electron ionization (EI-MS) and cross-reference with databases like PubChem .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. The compound is for research use only and requires handling by qualified personnel in authorized facilities .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

- Ecological Caution : No bioaccumulation or toxicity data exist; assume environmental persistence and avoid aqueous release .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if single crystals are obtainable) to confirm bond angles and dihedral differences. For example, NIST’s Standard Reference Database provides benchmark spectra for cross-comparison .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict vibrational frequencies and compare with experimental IR data .

- Peer Review : Collaborate with specialized labs to verify ambiguous signals, such as overlapping peaks in crowded aromatic regions.

Q. How to design experiments to assess the ecological impact of this compound given limited ecotoxicological data?

- Read-Across Analysis : Extrapolate from structurally similar compounds (e.g., 3-aminobenzoic acid derivatives) to predict biodegradation pathways and toxicity thresholds .

- Soil Mobility Studies : Use column chromatography with soil samples to measure adsorption coefficients (Kd) and assess leaching potential .

- Microbial Assays : Test biodegradability via OECD 301F (manometric respirometry) using activated sludge inoculum.

Q. What strategies optimize the catalytic applications of this compound in asymmetric synthesis?

- Ligand Design : Functionalize the azetidine nitrogen with chiral auxiliaries (e.g., BINOL or Josiphos derivatives) to enhance enantioselectivity in cross-coupling reactions .

- Reaction Screening : Test the compound as a co-catalyst in Pd-mediated reactions (e.g., Suzuki-Miyaura coupling) under varying solvent systems (DMF, THF) and temperatures.

- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation rates and identify rate-limiting steps.

Q. How to address low yields in large-scale synthesis of this compound?

- Process Intensification : Implement flow chemistry to improve heat/mass transfer and reduce side reactions.

- Purification : Optimize recrystallization solvents (e.g., ethanol/water mixtures) based on Hansen solubility parameters.

- Scale-Up DOE : Use factorial design to evaluate the impact of variables like stirring rate, reagent stoichiometry, and catalyst loading .

Data Contradiction Analysis

Q. How to reconcile discrepancies between predicted and observed pKa values for this compound?

- Experimental Validation : Perform potentiometric titration in buffered solutions (pH 2–12) to measure exact pKa.

- Computational Refinement : Adjust solvation models (e.g., COSMO-RS) in software like ACD/Labs to improve prediction accuracy.

- Structural Factors : Consider intramolecular hydrogen bonding between the azetidine nitrogen and carboxylic acid group, which may lower acidity unexpectedly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.